molecular formula C12H12ClN3OS B11446943 1-{5-[(3-Chloro-2-methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one

1-{5-[(3-Chloro-2-methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one

Cat. No.: B11446943
M. Wt: 281.76 g/mol
InChI Key: XLHLTIAPWNRUMO-UHFFFAOYSA-N
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Description

1-{5-[(3-Chloro-2-methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also contains a 3-chloro-2-methylphenyl group and a propan-2-one moiety

Preparation Methods

The synthesis of 1-{5-[(3-Chloro-2-methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-2-methylaniline with thiosemicarbazide to form the intermediate 3-chloro-2-methylphenylthiosemicarbazide. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with propan-2-one under appropriate reaction conditions.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-{5-[(3-Chloro-2-methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-{5-[(3-Chloro-2-methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-{5-[(3-Chloro-2-methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific thiadiazole ring and propan-2-one moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H12ClN3OS

Molecular Weight

281.76 g/mol

IUPAC Name

1-[5-(3-chloro-2-methylanilino)-1,2,4-thiadiazol-3-yl]propan-2-one

InChI

InChI=1S/C12H12ClN3OS/c1-7(17)6-11-15-12(18-16-11)14-10-5-3-4-9(13)8(10)2/h3-5H,6H2,1-2H3,(H,14,15,16)

InChI Key

XLHLTIAPWNRUMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NC(=NS2)CC(=O)C

Origin of Product

United States

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